molecular formula C11H15IN2O B1400723 N-(4-aminobutyl)-4-iodobenzamide CAS No. 430428-39-0

N-(4-aminobutyl)-4-iodobenzamide

Cat. No. B1400723
CAS RN: 430428-39-0
M. Wt: 318.15 g/mol
InChI Key: UDEZEXNHVWWIOH-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-4-iodobenzamide is a chemical compound. It is used as a chemiluminescent reagent for the detection of a wide variety of proteins down to the picomole range .


Synthesis Analysis

The synthesis of N-(4-aminobutyl)-4-iodobenzamide involves a hydrothermal reaction and π–π stacking . It has been used in the development of a chemiluminescent aptasensor for the highly sensitive detection of chloramphenicol (CAP) in milk .


Chemical Reactions Analysis

N-(4-aminobutyl)-4-iodobenzamide exhibits outstanding chemiluminescence activity when reacted with H2O2 in alkaline solution . It has been used in the construction of biosensors and bioassays .

Scientific Research Applications

Imaging Agent for Melanoma

N-(4-aminobutyl)-4-iodobenzamide and its derivatives have shown significant potential as imaging agents for melanoma. Studies have explored various iodobenzamides for their affinity towards melanoma, with some derivatives demonstrating promising pharmacokinetic properties for potential use in melanoma imaging. For instance, the synthesis and biodistribution of different [125I]radioiodobenzamides were investigated, identifying compounds with favorable tumor uptake and organ distribution characteristics. These findings suggest their utility in the detection of melanoma and its metastases (Moins et al., 2001).

Radiopharmaceutical Development

The development of radiopharmaceuticals using N-(4-aminobutyl)-4-iodobenzamide derivatives has been a key area of research. One study focused on the efficient route to labeling a tracer with iodine-125 at a carrier-free level, aiming to improve imaging agents for metastatic melanoma. This research explored various methods such as Wallach triazene reaction and iododestannylation, achieving high radiochemical yields and purity, indicating its promise as a radiopharmaceutical agent (Moreau et al., 1998).

Clinical Trials for Melanoma Imaging

Clinical trials have also been conducted to evaluate the efficacy of iodobenzamide derivatives in melanoma imaging. A Phase II clinical trial using 123I-BZA (a derivative of iodobenzamide) demonstrated high diagnostic sensitivity and accuracy in imaging primary melanomas and metastases. This trial highlighted the safety and usefulness of iodobenzamide derivatives as agents for detecting and following up with patients with malignant melanoma (Michelot et al., 1993).

Exploration in Other Medical Imaging

Beyond melanoma imaging, research has been conducted to explore the use of N-(4-aminobutyl)-4-iodobenzamide derivatives in other medical imaging applications. For example, a study on the synthesis of technetium-99m-labelled N-(diethylaminoethyl)benzamide for malignant melanoma diagnosis indicated the potential for developing analogs useful in SPECT imaging (Auzeloux et al., 1999).

Future Directions

N-(4-aminobutyl)-4-iodobenzamide has potential applications in the construction of biosensors and bioassays due to its good magnetic properties, unique chemiluminescence performance, and good stability . It also shows promise for protein detection and may open up a new avenue for ultrasensitive label-free immunoassays .

properties

IUPAC Name

N-(4-aminobutyl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13/h3-6H,1-2,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEZEXNHVWWIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminobutyl)-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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